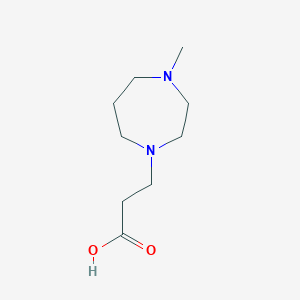

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid

Beschreibung

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak at m/z 186.25 (C₉H₁₈N₂O₂).

- Fragmentation patterns include loss of COOH (Δm/z -45) and cleavage of the diazepane ring.

Crystallographic Data and X-ray Diffraction Studies

No experimental crystallographic data for this compound is available in the provided sources. However, analogous diazepane derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 8–10 Å, b = 12–14 Å, c = 10–12 Å, and β = 90–110°. Hydrogen bonding between the carboxylic acid group and solvent molecules likely influences packing in the solid state.

Tautomerism and Protonation State Analysis

The compound exhibits pH-dependent protonation behavior:

- Carboxylic acid group : Deprotonates at pH > 4 (pKa ≈ 4.5), forming a carboxylate anion (-COO⁻).

- Diazepane nitrogens : The secondary nitrogen (N1) protonates at pH < 9 (pKa ≈ 8.5–9.0), while the tertiary nitrogen (N4) remains unprotonated under physiological conditions.

Tautomerism is not significant due to the saturated nature of the diazepane ring. However, zwitterionic forms may arise in aqueous solutions at intermediate pH, with simultaneous protonation of N1 and deprotonation of the carboxylic acid.

Eigenschaften

IUPAC Name |

3-(4-methyl-1,4-diazepan-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-4-2-5-11(8-7-10)6-3-9(12)13/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEROZOGSOPVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649218 | |

| Record name | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-47-6 | |

| Record name | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Diazepane Ring Formation

The 1,4-diazepane ring can be synthesized by cyclization of appropriate diamine precursors. Common approaches include:

- Cyclization of diaminoalkanes with dihaloalkanes or diesters: For example, 1,4-diaminobutane derivatives can be reacted with dihaloalkanes under basic conditions to form the diazepane ring.

- Reductive amination or alkylation strategies: Starting from piperazine or related cyclic amines, ring expansion or substitution can yield the diazepane scaffold.

Attachment of the Propanoic Acid Side Chain

- N-alkylation with halo-propanoic acid derivatives: The nitrogen at position 1 of the diazepane ring is alkylated with 3-bromopropanoic acid or its esters under nucleophilic substitution conditions.

- Ester hydrolysis: If esters are used in the alkylation step, subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 1,4-diaminobutane + dihaloalkane, base | Formation of 1,4-diazepane ring |

| 2 | Methylation | Methyl iodide or methyl sulfate, base | 4-Methyl substitution on diazepane |

| 3 | N-Alkylation | 3-bromopropanoic acid ester, base | N-substituted diazepane ester |

| 4 | Hydrolysis | Acidic or basic hydrolysis | This compound |

This general scheme is supported by analog synthesis reported in medicinal chemistry research, where the azepane ring is modified and functionalized to improve solubility and biological activity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 1,4-diaminobutane, methylating agents, 3-bromopropanoic acid esters |

| Key reaction types | Cyclization, methylation, N-alkylation, hydrolysis |

| Typical solvents | Polar aprotic solvents (e.g., DMF, DMSO), aqueous media for hydrolysis |

| Reaction conditions | Basic conditions for cyclization and alkylation; acidic/basic for hydrolysis |

| Purification methods | Chromatography, crystallization |

| Yield range (reported) | Moderate to good (varies with route and scale) |

| Analytical confirmation | NMR, MS, IR, elemental analysis |

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylene group adjacent to the nitrogen atom in the diazepane ring undergoes selective oxidation. Common oxidizing agents include:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Ketone derivative | Aqueous H₂SO₄, 60–80°C |

| CrO₃ | Carboxylic acid analog | Acetic acid, reflux |

This reactivity is attributed to the electron-rich environment of the diazepane ring, which facilitates hydrogen abstraction at the methylene position .

Alkylation and Acylation

The secondary amine in the diazepane ring participates in alkylation and acylation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated derivatives :

Typical conditions: DMF, K₂CO₃, 50°C.

Acylation

Acetyl chloride or anhydrides react to form acylamides :

Triethylamine is often used as a base to neutralize HCl byproducts .

Acid-Base Reactions

The carboxylic acid group exhibits classical acid-base behavior:

| Reagent | Product | Application |

|---|---|---|

| NaOH | Sodium salt (water-soluble) | Purification or salt formation |

| HCl | Protonated form (crystalline) | Precipitation from solution |

The pKa of the carboxylic acid group is approximately 4.2–4.5, enabling deprotonation under mild basic conditions .

Coupling Reactions

The carboxylic acid group participates in peptide coupling reactions using activating agents:

| Reagent System | Nucleophile | Product |

|---|---|---|

| DCC/DMAP | Amines | Amide derivatives |

| EDC/HOBt | Alcohols | Esters |

These reactions are critical for generating prodrugs or conjugates in medicinal chemistry .

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the diazepane ring may undergo ring-opening:

-

Acidic Hydrolysis : Forms linear diamines and propanoic acid.

-

Base-Induced Rearrangement : Generates piperazine analogs via ring contraction .

Stability Under Synthetic Conditions

The compound demonstrates stability in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strong oxidizing or reducing environments .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

One of the primary applications of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is in pharmaceutical research. It serves as a lead compound for developing new therapeutics targeting various conditions, including:

- Cancer Treatment : The compound has been explored for its potential to inhibit specific proteins involved in cancer cell proliferation. For instance, it has been identified as a possible inhibitor of PRMT5, a protein implicated in several cancers. Studies have shown that modifications to the compound can enhance its potency and solubility, making it more effective as an inhibitor .

- Neurological Disorders : The structural properties of this compound suggest potential applications in treating neurological disorders. Compounds with diazepane structures are often investigated for their effects on neurotransmitter systems, which could lead to new treatments for conditions like anxiety or depression.

Research indicates that the compound may exhibit unique biological activities due to its specific combination of functional groups. For example:

- Inhibition of Enzymatic Activity : Studies have demonstrated that similar compounds can modulate the activity of enzymes involved in cellular signaling pathways. This modulation can lead to therapeutic effects in diseases where these pathways are dysregulated .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Wirkmechanismus

The mechanism of action of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation .

Vergleich Mit ähnlichen Verbindungen

Ring Size and Flexibility

- 3-(4-Methylpiperazin-1-yl)propanoic acid (CAS: 55480-45-0): Features a six-membered piperazine ring. The smaller ring size reduces flexibility compared to diazepane, which may influence receptor interactions and metabolic stability .

- 3-(Piperazin-1-yl)propanoic acid (CAS: 27245-31-4): Similar to the methylpiperazine analog but lacks the methyl substituent, reducing steric hindrance and hydrophobicity .

Substituent Effects on Bioactivity

- 3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid (CAS: 1227955-01-2): Incorporates a trifluoromethylpyridinyl group on the diazepane ring. The electron-withdrawing trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and target engagement .

- 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid: Contains a bicyclic quinoline moiety. This structure demonstrates moderate broad-spectrum antimicrobial activity, highlighting the role of aromatic systems in bioactivity .

Comparison Table :

Biologische Aktivität

3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, a compound with the molecular formula C₉H₁₈N₂O₂, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diazepane ring structure, which is significant for its interaction with biological targets. The compound has a molecular weight of 170.25 g/mol and a CAS number of 915923-47-6. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with neurotransmitter systems. Preliminary studies suggest that it may influence neurotransmitter regulation, particularly through interactions with metabotropic glutamate receptors (mGluRs) and GABA receptors, which are crucial in neurological function and disorders .

Applications in Research

1. Enzyme Interactions:

Research indicates that this compound is utilized in studies related to enzyme interactions and protein modifications. Its role as a building block in synthetic chemistry allows for the development of more complex molecules that can be used in drug design.

2. Neurological Disorders:

There is ongoing research into the therapeutic effects of this compound for neurological disorders. Its potential to act as an allosteric modulator suggests it could be beneficial in conditions such as anxiety and depression by enhancing the efficacy of neurotransmitter systems without the side effects associated with direct agonists .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Case Study 1: Neurological Effects

A study explored the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated that administration led to reduced anxiety levels, suggesting its potential use in treating anxiety disorders .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of human lung adenocarcinoma cell growth. The mechanism was linked to acetylcholinesterase inhibition, highlighting its potential as an anticancer agent .

Q & A

Q. What are the key physicochemical properties of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, and how are they experimentally determined?

- Answer: The compound's molecular formula is C₁₃H₂₄N₂O₄ (molecular weight: 272.34 g/mol) . Key properties include:

- pKa : Estimated via comparison to structurally similar propanoic acid derivatives. For example, 3-(4-chlorophenyl)propanoic acid has a pKa of 4.61 at 25°C .

- Melting Point : Analogous compounds like 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile exhibit melting points of 92.5–94.5°C .

- Spectral Data : Techniques like NMR and mass spectrometry (referencing PubChem data for related compounds) are recommended for structural confirmation .

Methodological Note: Use titration for pKa determination and differential scanning calorimetry (DSC) for thermal properties. Cross-validate spectroscopic data with computational tools (e.g., PubChem’s InChI key system) .

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Answer: A tert-butoxycarbonyl (Boc)-protected intermediate is often used to stabilize the diazepane ring during synthesis. For example:

- Step 1 : Boc protection of the diazepane nitrogen to prevent side reactions .

- Step 2 : Propanoic acid side-chain introduction via nucleophilic substitution or coupling reactions .

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the final compound .

Critical Considerations : Monitor reaction progress via TLC or HPLC. Impurity profiling using reference standards (e.g., EP-grade impurities in ) ensures purity ≥95% .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

- Answer: Contradictions often arise from structural modifications or assay conditions. For example:

- Structural Variants : Compare activity of this compound to its tert-butyl-protected analog () or cyclohexadienyl derivatives ().

- Assay Optimization : Standardize cell-based assays using controls like 3-(methylthio)propanoic acid esters (concentration ranges: 78–622 µg·kg⁻¹ in pineapple studies) .

Resolution Strategy : Perform dose-response curves and molecular docking studies to correlate structure-activity relationships (SAR). Use high-purity compounds (≥95%) to minimize batch variability .

Q. What strategies are recommended for optimizing the stability of this compound under varying pH conditions?

- Answer: Stability is pH-dependent due to the propanoic acid moiety. Key approaches include:

- pH Profiling : Conduct accelerated stability studies (25–40°C) in buffers (pH 2–9) and analyze degradation products via LC-MS .

- Derivatization : Introduce protective groups (e.g., methyl esters) to enhance stability during storage .

Data Analysis : Compare dissociation constants (pKa) of analogs (e.g., 3-(4-nitrophenyl)propanoic acid, pKa 4.47) to predict ionization states .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.